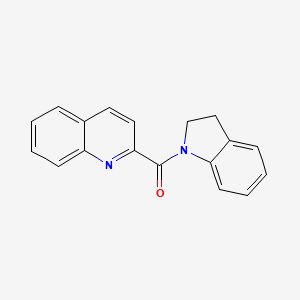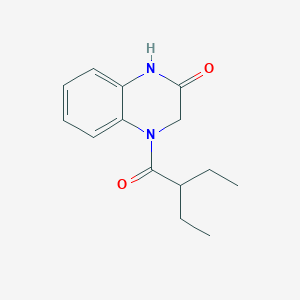
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been shown to exhibit biological activity, including anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways and enzymes, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone exhibits anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone in lab experiments is its potential biological activity. This compound may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Future Directions
There are several future directions for research on 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone. One direction is to further investigate the mechanism of action of this compound and its potential as a drug target for the treatment of inflammatory diseases and cancer. Another direction is to explore the use of this compound as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone can be achieved through a multi-step process. One method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-3-(quinolin-2-yl)indole-1-carboxylate. This intermediate can then be reduced to form 2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone. Other methods involve the use of different starting materials and reaction conditions.
properties
IUPAC Name |
2,3-dihydroindol-1-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-12-11-14-6-2-4-8-17(14)20)16-10-9-13-5-1-3-7-15(13)19-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIRGUOTPCVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(quinolin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)

![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)